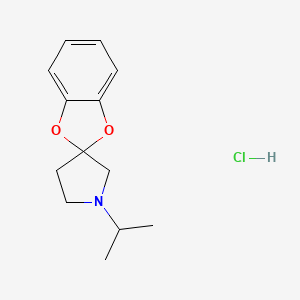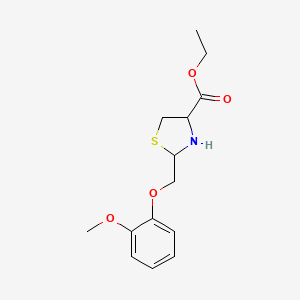
Piperazine, 1-(3-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzyl halides under basic conditions. For this specific compound, the synthesis might involve:
Starting Materials: 3-chlorophenylpiperazine and 5-methoxy-2-benzofuran-1-methyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators, making them valuable in drug discovery.
Medicine
Medically, compounds like this are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. This compound might exert its effects by binding to these targets and modulating their activity, leading to the desired pharmacological outcomes.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)-
- Piperazine, 1-(3-chlorophenyl)-4-((4-methoxy-2-benzofuranyl)methyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)- lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
82205-89-8 |
|---|---|
分子式 |
C20H21ClN2O2 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-4-[(5-methoxy-1-benzofuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C20H21ClN2O2/c1-24-18-5-6-20-15(11-18)12-19(25-20)14-22-7-9-23(10-8-22)17-4-2-3-16(21)13-17/h2-6,11-13H,7-10,14H2,1H3 |
InChI 键 |
DGZHFYBDAUXVDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




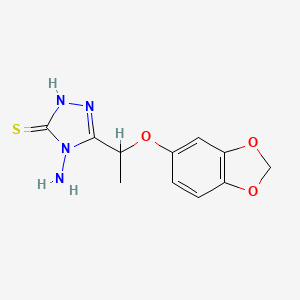

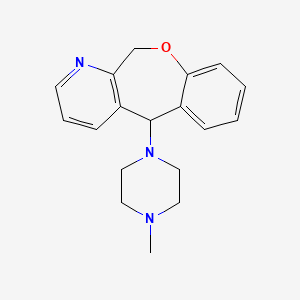
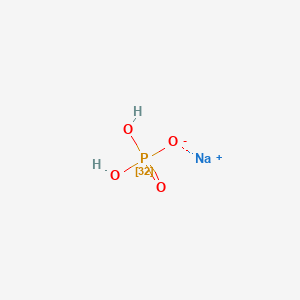
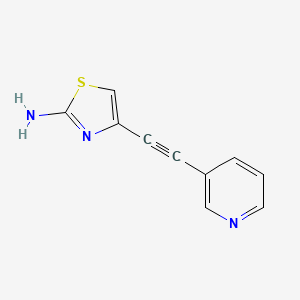
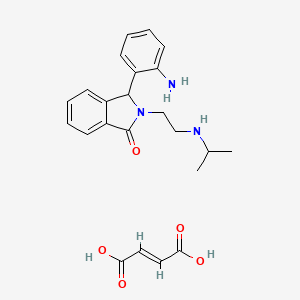
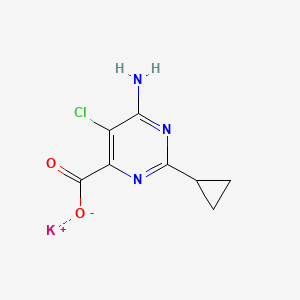
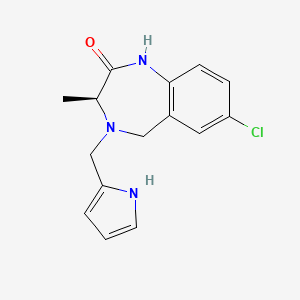
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
